N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide: is a complex organic compound featuring a morpholine ring, a thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
Related compounds have shown considerable anti-urease and leishmanicidal potential .
Mode of Action
It’s worth noting that related compounds have exhibited a significant inhibitory effect on urease, with ic50 values in the range of 350–805 μM .
Biochemical Pathways
Related compounds have shown to inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions .
Result of Action
Related compounds have shown marked anticancer activities in human colorectal cancer (hct), hepatic cancer (hepg2), and breast cancer (mcf-7) cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride.
Amidation Reaction: The 2-thiophenecarbonyl chloride is then reacted with 2-(morpholino)ethylamine to form the desired carboxamide.
The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) and the use of solvents such as dichloromethane or tetrahydrofuran. The reactions are typically carried out at low temperatures to prevent decomposition of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings in N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities or as a ligand in the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers or organic semiconductors. Its electronic properties make it suitable for applications in electronics and optoelectronics.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)thiophene-2-carboxamide: Lacks the additional thiophene ring, which may affect its electronic properties and biological activity.
N-(2-piperidino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide: Contains a piperidine ring instead of a morpholine ring, which can influence its solubility and interaction with biological targets.
N-(2-morpholino-2-(furan-2-yl)ethyl)furan-2-carboxamide:
Uniqueness
N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both morpholine and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(14-4-2-10-21-14)16-11-12(13-3-1-9-20-13)17-5-7-19-8-6-17/h1-4,9-10,12H,5-8,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGJGIOASSWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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